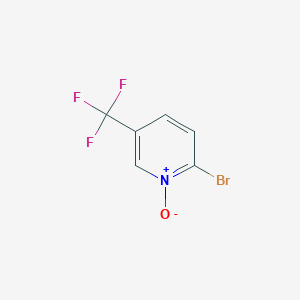

2-Bromo-5-(trifluoromethyl)pyridine 1-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

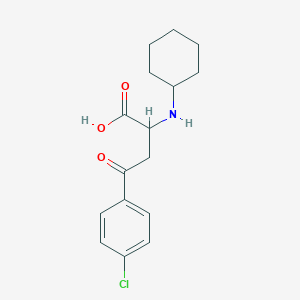

2-Bromo-5-(trifluoromethyl)pyridine 1-oxide is a chemical compound with the molecular formula C6H3BrF3NO . It has a molecular weight of 242 . This compound is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-(trifluoromethyl)pyridine 1-oxide can be represented by the SMILES stringFC(F)(F)c1ccc(Br)nc1 . The InChI key for this compound is GSKMWMFOQQBVMI-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

2-Bromo-5-(trifluoromethyl)pyridine 1-oxide is a solid with a melting point of 44-48 °C . It is soluble in methanol and ethanol . The compound has a predicted density of 1.707±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Spectroscopic and Antimicrobial Studies The compound 2-Bromo-5-(trifluoromethyl)pyridine has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Its structure was optimized using density functional theory (DFT), evaluating vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties. This research also explored the molecule's interaction with pBR322 plasmid DNA and its antimicrobial activities, highlighting its potential in biomedical applications (Vural & Kara, 2017).

Magnetic Properties and Molecular Magnetism Research into lanthanide-nitronyl nitroxide complexes, incorporating a molecule similar to 2-Bromo-5-(trifluoromethyl)pyridine as a bridging ligand, has been conducted to study their crystal structures and magnetic properties. These complexes demonstrate single-molecule magnet behavior, offering insights into the design of new magnetic materials (Xu et al., 2009).

Catalysis in Organic Synthesis A solution to the 2-pyridyl organometallic cross-coupling problem has been proposed through the regioselective catalytic direct arylation of pyridine N-oxides, including derivatives of 2-Bromo-5-(trifluoromethyl)pyridine. This process allows for the efficient synthesis of complex organic structures, demonstrating the compound's utility in facilitating organic transformations (Campeau, Rousseaux, & Fagnou, 2005).

Synthesis of Fluorinated Compounds Trifluoromethyl-substituted pyridines have been synthesized from iodopyridines by displacement with (trifluoromethyl)copper, generated in situ. This method extends to the synthesis of compounds like 2-Bromo-5-(trifluoromethyl)pyridine, providing a pathway for the preparation of fluorinated organic compounds, which are valuable in various chemical industries (Cottet & Schlosser, 2002).

Coordination Chemistry The coordination chemistry of 2-Bromo-5-(trifluoromethyl)pyridine derivatives has been explored, leading to the development of novel ligands and complexes. These studies contribute to our understanding of metal-ligand interactions and the development of coordination compounds with potential applications in catalysis, materials science, and beyond (Pailloux et al., 2009).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard classifications of Acute Tox. 2 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. The target organs are the respiratory system . The safety precautions include avoiding ingestion and inhalation, avoiding contact with skin and eyes, and using only in well-ventilated areas .

Eigenschaften

IUPAC Name |

2-bromo-1-oxido-5-(trifluoromethyl)pyridin-1-ium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO/c7-5-2-1-4(3-11(5)12)6(8,9)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQDPJNHUHLMTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](C=C1C(F)(F)F)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(trifluoromethyl)pyridine 1-oxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2719918.png)

![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2719924.png)

![N-(3-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2719927.png)

![4-Chloro-6-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidine](/img/structure/B2719932.png)

![2,2-Difluoro-N-phenylspiro[2.2]pentane-5-carboxamide](/img/structure/B2719933.png)

![4-thioxo-1-(p-tolyl)-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2719934.png)

![2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid](/img/structure/B2719935.png)

![8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)